![molecular formula C19H25N3O2 B2517019 N-(3-(azepan-1-yl)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-21-9](/img/structure/B2517019.png)
N-(3-(azepan-1-yl)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3-(azepan-1-yl)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as AZPA, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AZPA belongs to the class of compounds known as indole-2-carboxamides, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Scientific Research Applications
Pharmacological Research and Drug Development
Scientific research into compounds like N-(3-(azepan-1-yl)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide often focuses on understanding their pharmacological properties and potential therapeutic applications. This involves studies on their mechanisms of action, interaction with biological targets, and efficacy in disease models. Research might also explore the synthesis of novel derivatives with improved pharmacokinetic profiles or reduced toxicity.
Neurological Disorders
Compounds with unique structures and functions, akin to the specified chemical, are investigated for their potential in treating neurological disorders. Research includes exploring their effects on neurotransmitter systems, neuroprotection, and modulation of neural pathways involved in diseases like epilepsy, neurodegenerative disorders, and psychiatric conditions (Deepmala et al., 2015).
Antifungal and Antimicrobial Applications
Azole compounds, which share a part of the structural motif with the specified chemical, are extensively studied for their antifungal and antimicrobial activities. Research in this area aims to address the growing concern of resistance to existing antifungal agents, exploring new compounds that can inhibit fungal growth with minimal toxicity to human cells (J. Bhagat et al., 2021).
Pain Management
The exploration of new analgesics includes studying compounds for their potential to modulate pain pathways without the side effects associated with opioids. Research focuses on their efficacy in acute and chronic pain models, mechanisms of action, and potential for reducing opioid dependency (G. Hocking & M. Cousins, 2003).
Environmental Impact and Toxicity Studies
Understanding the environmental impact and toxicity of chemical compounds is crucial. Studies assess their persistence, bioaccumulation, and effects on aquatic life, aiming to inform safer drug design and disposal practices to minimize ecological damage (C. Kyriakou et al., 2015).
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(16-14-21-17-9-4-3-8-15(16)17)19(24)20-10-7-13-22-11-5-1-2-6-12-22/h3-4,8-9,14,21H,1-2,5-7,10-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXJIPEDVERPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
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